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Compound of Interest

Compound Name: Clioquinol

Cat. No.: B1669181

Introduction

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated 8-hydroxyquinoline that has
traversed a remarkable and tumultuous journey in the annals of pharmacology. First
synthesized in the late 19th century, it rose to prominence as a widely used oral anti-infective
agent before a devastating neurotoxicity crisis led to its abrupt withdrawal. Decades later, a
deeper understanding of its biochemical properties, particularly its role as a metal chelator, has
led to its resurrection as a promising investigational drug for neurodegenerative diseases. This
guide provides a comprehensive technical overview of the discovery, development, downfall,
and renaissance of Clioquinol for researchers, scientists, and drug development
professionals.

Discovery, Synthesis, and Early Commercial
Development

Clioquinol was first developed in 1899 as a topical antiseptic[1]. Its broad-spectrum
antimicrobial properties, including antifungal and antiprotozoal activity, were quickly
recognized[1][2]. In 1934, it was commercially introduced as an oral medication for treating a
variety of gastrointestinal infections, such as amebiasis, shigellosis, and traveler's diarrhea[3]
[4]. For several decades, it was considered a safe and effective over-the-counter drug in many
parts of the world[1].
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The synthesis of Clioquinol, a halogenated 8-hydroxyquinoline, can be achieved through a
multi-step process. A common approach involves the sequential halogenation of 8-
hydroxyquinoline.

Experimental Protocol: Synthesis of Clioquinol

o Acetylation of 8-hydroxyquinoline: 8-hydroxyquinoline is first protected by reacting it with
acetic anhydride in the presence of glacial acetic acid under reflux. This step forms quinolin-
8-yl acetate[5].

o Chlorination: The protected intermediate is then chlorinated. This step is often directed to the
C5 position.

« lodination: Following chlorination, the compound is iodinated, typically at the C7 position.
The presence of the existing chloro- and protected hydroxyl groups influences the
regioselectivity of this step.

o Hydrolysis: The final step involves the hydrolysis of the acetate protecting group to yield the
final product, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol)[5].

 Purification: The crude product is purified using techniques such as column chromatography
to isolate the desired compound with high purity[6].

/I Connections Discovery -> OralUse [label="Application Expansion"]; OralUse ->
WidespreadUse [label="Commercial Success"]; WidespreadUse -> SMON_ Outbreak
[style=dashed, color="#EA4335", label="Emergence of Neurotoxicity"]; SMON_Outbreak ->
Ban [label="Causal Link Established"]; Ban -> Withdrawal [label="Global Impact"]; Withdrawal -
> MetalsHypothesis [style=dashed, color="#34A853", label="Scientific Re-evaluation"];
MetalsHypothesis -> Phase2Trial [label="Clinical Testing"]; Phase2Trial -> OngoingResearch
[label="Expanded Indications"]; }

Caption: Historical development timeline of Clioquinol.

The Subacute Myelo-Optic Neuropathy (SMON)
Epidemic
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The widespread use of Clioquinol came to an end following a major public health crisis.
Between the late 1950s and 1970, an epidemic of a new neurological disease, named
Subacute Myelo-Optic Neuropathy (SMON), emerged almost exclusively in Japan[1][7]. The
disease was characterized by initial abdominal symptoms followed by debilitating sensory and
motor disturbances, paralysis in the lower limbs, and vision loss[3][8].

Epidemiological studies eventually linked the outbreak directly to the consumption of
Clioquinol[7][9]. In September 1970, the Japanese government banned the sale of oral
Clioquinol, which resulted in a dramatic and immediate cessation of new SMON cases[1][7]
[10]. It is estimated that over 10,000 individuals in Japan were affected[8][9]. The manufacturer,
Ciba-Geigy, later formally apologized, acknowledging that their product was responsible for the
SMON cases in Japan[7]. This event led to the withdrawal of oral Clioquinol from most global
markets in the early 1970s[3][4].

Redevelopment for Neurodegenerative and Other
Diseases

Decades after its withdrawal, scientific interest in Clioquinol was rekindled due to a new
understanding of the role of metal ion dyshomeostasis in neurodegenerative diseases like
Alzheimer's (AD), Parkinson's, and Huntington's disease[1][3][11]. Clioquinol was identified as
a "metal protein attenuating compound” (MPAC) capable of crossing the blood-brain barrier
and chelating metal ions, particularly copper (Cu2*) and zinc (Zn2*), which are implicated in the
aggregation of pathogenic proteins like amyloid-beta (AB)[3][4][12].

This has led to its investigation as a potential therapeutic agent, not only for neurodegeneration
but also for certain cancers, due to its ability to inhibit the proteasome[13][14].

Numerous studies have evaluated Clioquinol's efficacy in various disease models. The
guantitative data from key preclinical and clinical studies are summarized in the tables below.

Table 1: Summary of Key Preclinical Studies of Clioquinol in Alzheimer's Disease Models
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. Treatment
Animal Model Dosage .
Duration
TgCRND8
. 30 mglkgl/day
Transgenic 35 days

oral
Mice ( )

Key
Quantitative Reference(s)
Outcomes

Reversed
working
memory
impairments in
Morris water
maze test;
— [12][15]
Significant
reduction in
AB plaque
burden in
cortex and

hippocampus.

| APP/PS1 Transgenic Mice | Not Specified | 9 weeks (oral) | 49% decrease in brain A3

deposition. [[3] |

Table 2: Summary of Pilot Phase Il Clinical Trial of Clioquinol in Alzheimer's Disease
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Study Number of Treatment Key L Reference(s
Design Patients Dosage Duration Quantitative
Outcomes
Attenuation
of cognitive
decline
(ADAS-cog
score) in
more
severely
affected
patients
Up to 375 (ADAS-cog
36 mg twice 36 weeks 225); [3]1[16]

daily Decline in

Double-
blind,
Placebo-

controlled
plasma

AB42 levels
in the
treatment
group vs.
an increase
in the
placebo

group.

| Open-label, Dose-ranging | 20 | 20 mg/day or 80 mg/day | 21 days | Significant increase in
CSF Tau protein at day 7, followed by a decrease at day 21; Slight improvement in clinical
ratings. |[17][18] |

Protocol: Evaluation in TQCRND8 Mouse Model of Alzheimer's Disease This protocol is based
on the methodology described in studies evaluating Clioquinol in a transgenic mouse model of
AD[12][15].

e Animal Model: TJCRND8 mice, which overexpress a mutant form of human amyloid
precursor protein (APP) and develop AB plaques and cognitive deficits. Age-matched wild-
type littermates are used as controls.
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e Drug Administration: Clioquinol is suspended in a vehicle (e.g., 0.5%
carboxymethylcellulose) and administered daily via oral gavage at a specified dose (e.g., 30
mg/kg/day). The control group receives the vehicle only.

o Behavioral Testing (Morris Water Maze):

o Acquisition Phase: For several consecutive days, mice are trained to find a hidden
platform in a circular pool of opaque water, using spatial cues. The time taken to find the
platform (escape latency) is recorded over multiple trials per day.

o Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed
to swim for a set duration (e.g., 30-60 seconds). The percentage of time spent in the target
guadrant where the platform was previously located is measured as an indicator of spatial
memory.

e Histopathological Analysis:
o Following the final behavioral test, animals are euthanized, and brain tissue is collected.

o Brains are sectioned and stained using immunohistochemistry for A plaques (e.g., using
anti-Ap antibodies) and astrogliosis (e.g., using anti-GFAP antibodies).

o Plaque burden is quantified by calculating the percentage of the total area of the cortex
and hippocampus occupied by A3 deposits.
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Probe Trial
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Acquisition Trials
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- Statistical analysis of behavioral data

Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation.
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Mechanism of Action in Neurodegeneration

The therapeutic potential of Clioquinol in neurodegenerative diseases is attributed to several
interconnected mechanisms, primarily revolving around its ability to modulate metal ion
homeostasis and protein aggregation.

o Metal Chelation and Redistribution: Clioquinol is a lipophilic molecule that acts as a metal
ionophore, binding to extracellular metal ions like Cu?* and Zn2* and transporting them
across cell membranes[3][4][13]. In the context of AD, these metals are enriched in amyloid
plaques and contribute to AP aggregation and oxidative stress[3][12]. Clioquinol can chelate
these metal ions, disrupting their interaction with A3, which promotes the dissolution of
existing aggregates and prevents the formation of new ones[3][4][19]. This action helps to
redistribute metals from plaques back into metal-depleted neurons|[3].

« Inhibition of AR Oligomerization: Soluble oligomers of AP are considered highly neurotoxic. In
vitro studies have shown that Clioquinol directly inhibits the formation of these toxic A
oligomers, appearing to interfere with the assembly process at the trimer formation
stage[19]. It also promotes the degradation of metal-dependent AB oligomers, which can
restore cellular functions like endocytosis that are impaired by A toxicity[20].

e Proteasome Inhibition: Clioquinol has been shown to inhibit the chymotrypsin-like activity of
the 26S proteasome, a critical cellular complex responsible for degrading misfolded
proteins[13][14][21]. This activity is mediated through both copper-dependent and copper-
independent pathways[13][22]. In neurodegenerative diseases characterized by protein
misfolding, modulating the proteasome system could have therapeutic effects. This
mechanism is also the basis for its investigation as an anti-cancer agent[13][14][23].

e Modulation of Aging Pathways: Research has indicated that Clioquinol can inhibit the
mitochondrial enzyme CLK-1 (also known as COQ?7), a protein associated with the aging
process[11]. By inhibiting CLK-1, Clioquinol may mimic phenotypes associated with slower
aging, potentially providing a broad mechanism of action against multiple age-dependent
neurodegenerative diseases[11].

/l Connections Cu_Zn -> Abeta_plaque [label="Promotes Aggregation"]; Abeta_mono ->
Abeta_plaque [label="Aggregation"]; Abeta_plaque -> OxidativeStress [label="Generates
ROS"]; OxidativeStress -> Neurotoxicity;
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CQ -> Cu_Zn [label="Chelates", color="#4285F4", dir=both]; CQ -> Abeta_plaque
[label="Inhibits Aggregation &\nPromotes Dissolution", color="#4285F4"];

{rank=same; Cu_Zn; CQ;}
edge [style=dashed, color="#EA4335", arrowhead=tee]; CQ -> Abeta_plaque;

edge [style=solid, color="#34A853", arrowhead=normal]; CQ -> Restoration [label="Transports
Metals\ninto Neuron"]; Restoration -> Neurotoxicity [arrowhead=tee, label="Reduces"]; }

Caption: Proposed mechanism of action of Clioquinol in Alzheimer's.

Conclusion

Clioquinol's history is a powerful lesson in drug development, demonstrating how a compound
can be both a therapeutic and, under certain circumstances, a toxin. Its initial success as an
anti-infective was overshadowed by the tragic SMON epidemic, leading to its near-total
withdrawal from oral use. However, modern scientific inquiry, driven by a deeper understanding
of molecular pathology, has repurposed this controversial molecule. By targeting the
fundamental role of metal ions and protein misfolding in neurodegenerative diseases,
Clioquinol and its next-generation analogs represent a novel therapeutic strategy. While its
past necessitates a cautious approach to clinical development, focusing on dosage and patient
selection, Clioquinol stands as a prime example of drug repositioning and the enduring
potential for scientific discovery to find new value in old compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Development of Clioquinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669181#the-discovery-and-development-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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